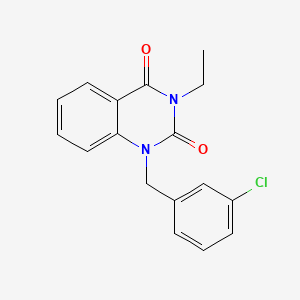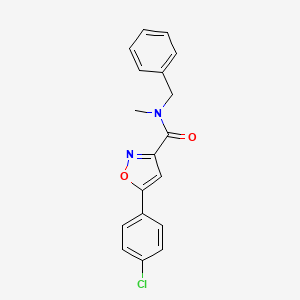![molecular formula C16H17N3O4S B5600579 4-(acetylamino)-N-[4-(aminosulfonyl)benzyl]benzamide](/img/structure/B5600579.png)
4-(acetylamino)-N-[4-(aminosulfonyl)benzyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(acetylamino)-N-[4-(aminosulfonyl)benzyl]benzamide, also known as ASB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ASB is a member of the benzamide family and has been studied for its ability to act as an inhibitor of several enzymes, including carbonic anhydrases, histone deacetylases, and metalloproteinases.
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition and Antitumor Activity :
- CI-994 is identified as a histone deacetylase (HDAC) inhibitor that causes histone hyperacetylation in living cells, specifically inhibiting HDAC-1 and HDAC-2. This inhibition is mechanistically related to the antitumor activity of the compound, suggesting its potential use in cancer therapy (Kraker et al., 2003).
- Another study describes the discovery of MGCD0103, a molecule similar to CI-994, as an orally active HDAC inhibitor with significant antitumor activity, highlighting the potential of such compounds in cancer treatment (Zhou et al., 2008).
Anti-Acetylcholinesterase Activity :
- Certain derivatives of benzamide, including those related to CI-994, have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds show potential as inhibitors of acetylcholinesterase, which could have implications for treating conditions like Alzheimer’s disease (Sugimoto et al., 1990).
Preclinical Antitumor Activity :
- CI-994 has shown preclinical antitumor activity against a variety of solid tumors, indicating its potential as a novel antitumor agent. The study suggests its efficacy in inducing cell kills in various cancer types, including pancreatic and colon adenocarcinomas, as well as mammary adenocarcinoma (LoRusso et al., 2004).
Anticonvulsant Screening :
- Compounds similar to CI-994 have been investigated for their anticonvulsant activities. The study explores the potential of these compounds in preventing seizures, which could be beneficial in the treatment of epilepsy (Afolabi & Okolie, 2013).
Synthesis and Characterization of Derivatives :
- A study on the synthesis of α-ketoamide derivatives related to CI-994 highlights the methods and chemical processes involved in creating these compounds. This research is crucial for understanding the structural aspects and potential modifications to improve the efficacy of such compounds (El‐Faham et al., 2013).
Cardiac Electrophysiological Activity :
- N-substituted imidazolylbenzamides, structurally similar to CI-994, have shown promising results as selective class III agents in cardiac electrophysiology. This indicates potential applications in treating cardiac arrhythmias (Morgan et al., 1990).
Treatment of Minimal Residual Disease in Leukemia :
- Acetyldinaline, a form of CI-994, has been evaluated for its efficacy in treating minimal residual disease (MRD) in leukemia. The compound shows promise in eradicating MRD without jeopardizing bone marrow transplants, indicating its potential role in leukemia treatment (el-Beltagi et al., 1993).
Eigenschaften
IUPAC Name |
4-acetamido-N-[(4-sulfamoylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-11(20)19-14-6-4-13(5-7-14)16(21)18-10-12-2-8-15(9-3-12)24(17,22)23/h2-9H,10H2,1H3,(H,18,21)(H,19,20)(H2,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQIPIJUVMKZNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

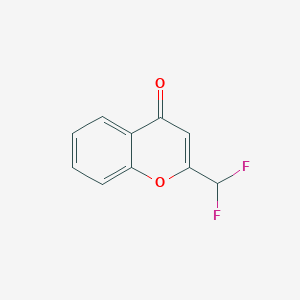
![3-ethyl-8-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600516.png)
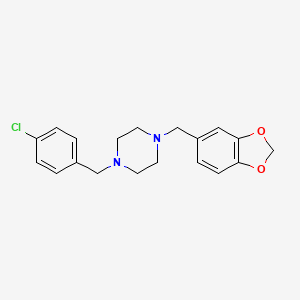
![2-ethyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5600535.png)
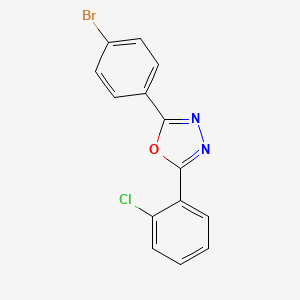
![N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5600545.png)
![3,4-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5600546.png)
![5-(2-furyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5600550.png)
![1-(4-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5600562.png)
![2-[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxo-N-phenylacetamide](/img/structure/B5600568.png)
![2-[(2,5-dimethoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5600573.png)

